molecular formula C15H26N2O2S B1297041 2,4,6-Triisopropylbenzenesulfonohydrazide CAS No. 39085-59-1

2,4,6-Triisopropylbenzenesulfonohydrazide

Cat. No.: B1297041
CAS No.: 39085-59-1
M. Wt: 298.4 g/mol
InChI Key: UGRVYFQFDZRNMQ-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

2,4,6-Triisopropylbenzenesulfonohydrazide plays a significant role in biochemical reactions due to its ability to act as a selective reducing agent. It interacts with various enzymes, proteins, and other biomolecules. For instance, it undergoes condensation reactions with ketones and aldehydes to produce corresponding hydrazones, which can be converted into reactive intermediates such as diazoalkanes, carbenes, carbenium ions, and alkyllithiums . These interactions are crucial in the synthesis of nitrogen-containing polycyclic compounds, vinyl sulfones, and nitrile derivatives .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to form diazene in situ allows it to participate in reduction reactions that can alter the redox state of cells, thereby impacting cellular metabolism and gene expression . Additionally, its interactions with biomolecules can lead to changes in cell signaling pathways, further influencing cellular functions.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It acts as a selective reducing agent by forming diazene (diimide) in situ, which then reduces alkenes and other double bonds . This reduction process involves binding interactions with various biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound’s ability to undergo condensation reactions with ketones and aldehydes to form hydrazones is another key aspect of its molecular mechanism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is known for its stability when stored at low temperatures (−20°C), but it can degrade over time if not stored properly . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with changes in cellular metabolism and gene expression being particularly notable . These temporal effects highlight the importance of proper storage and handling of the compound in laboratory settings.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower dosages, the compound can effectively participate in reduction reactions without causing significant adverse effects . At higher dosages, toxic or adverse effects may be observed, including changes in cellular metabolism and gene expression . These dosage-dependent effects underscore the importance of careful dosage management in experimental settings.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into reactive intermediates such as diazoalkanes, carbenes, carbenium ions, and alkyllithiums . These intermediates play crucial roles in various biochemical reactions, including the synthesis of nitrogen-containing polycyclic compounds, vinyl sulfones, and nitrile derivatives . The compound’s involvement in these metabolic pathways can also affect metabolic flux and metabolite levels.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions influence the compound’s localization and accumulation within specific cellular compartments. The compound’s ability to form diazene in situ also affects its distribution, as the reactive intermediate can diffuse and interact with various biomolecules throughout the cell .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . These localization patterns can affect the compound’s activity and function, as its interactions with biomolecules are often compartment-specific. For example, the compound’s ability to form diazene in situ may be more pronounced in certain organelles, leading to localized reduction reactions and changes in cellular function .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,4,6-Triisopropylbenzenesulfonohydrazide can be synthesized through the reaction of 2,4,6-triisopropylbenzenesulfonyl chloride with hydrazine hydrate. The reaction typically occurs in an organic solvent such as chloroform or methanol under controlled temperature conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is usually stored at low temperatures to maintain its stability .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • p-Toluenesulfonyl hydrazide
  • Thiosemicarbazide
  • Benzenesulfonyl hydrazide
  • 4-Methoxybenzenesulfonohydrazide

Comparison: 2,4,6-Triisopropylbenzenesulfonohydrazide is unique due to its high selectivity and efficiency in reduction reactions. It tolerates sensitive groups such as esters, ketones, and organometal complexes, making it highly versatile in synthetic applications . Compared to other similar compounds, it offers better stability and reactivity under various conditions .

Properties

IUPAC Name

2,4,6-tri(propan-2-yl)benzenesulfonohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N2O2S/c1-9(2)12-7-13(10(3)4)15(20(18,19)17-16)14(8-12)11(5)6/h7-11,17H,16H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGRVYFQFDZRNMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C(=C1)C(C)C)S(=O)(=O)NN)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40192332
Record name 2,4,6-Triisopropylbenzenesulphonohydrazide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39085-59-1
Record name 2,4,6-Triisopropylbenzenesulfonyl hydrazide
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4,6-Triisopropylbenzenesulphonohydrazide
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4,6-Triisopropylbenzenesulphonohydrazide
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Record name 2,4,6-triisopropylbenzenesulphonohydrazide
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Record name 2,4,6-Triisopropylbenzenesulfonohydrazide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 2,4,6-triisopropylbenzenesulfonohydrazide facilitate the synthesis of tributyl-(2-pentenyl)tins?

A1: this compound acts as a precursor to diazene (HN=NH), a mild and selective reducing agent. [] The research paper describes how diazene generated from this compound selectively hydrogenates the terminal double bond in tributyl-(2,4-pentadienyl)tins. This reaction yields tributyl-(2-pentenyl)tins while preserving the stereochemistry of the internal double bond.

Q2: What makes the hydrogenation reaction using diazene from this compound advantageous?

A2: The key advantage lies in the selectivity of diazene as a reducing agent. [] In this specific case, it targets the terminal double bond in the conjugated diene system of tributyl-(2,4-pentadienyl)tins, leaving the internal double bond untouched. This selectivity is crucial for obtaining the desired product with high stereochemical purity.

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